

"literature review of 1-Methylcyclohex-3-ene-1-carboxylic acid"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B102904

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An In-depth Technical Guide to **1-Methylcyclohex-3-ene-1-carboxylic acid**

Introduction

1-Methylcyclohex-3-ene-1-carboxylic acid is a cyclic carboxylic acid with a molecular formula of C₈H₁₂O₂. Its structure, featuring a cyclohexene ring with a methyl and a carboxyl group attached to the same tertiary carbon, makes it an interesting scaffold for organic synthesis and medicinal chemistry. This document provides a comprehensive literature review of its synthesis, chemical properties, and potential biological activities, with a focus on its relevance to researchers, scientists, and drug development professionals. While direct biological data on this specific molecule is limited, this guide draws upon information from closely related analogues to infer its potential applications and mechanisms of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of **1-Methylcyclohex-3-ene-1-carboxylic acid** are summarized in the table below. This data is crucial for its handling, characterization, and application in synthetic and analytical procedures.

Property	Value	Source
Molecular Formula	C8H12O2	--INVALID-LINK--
Molecular Weight	140.18 g/mol	--INVALID-LINK--
IUPAC Name	1-methylcyclohex-3-ene-1-carboxylic acid	--INVALID-LINK--
CAS Number	16646-42-7	--INVALID-LINK--
XLogP3	1.6	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	2	--INVALID-LINK--
Rotatable Bond Count	1	--INVALID-LINK--
Exact Mass	140.083729621 Da	--INVALID-LINK--
Complexity	172	--INVALID-LINK--

Synthesis and Characterization

The primary and most direct route for the synthesis of **1-Methylcyclohex-3-ene-1-carboxylic acid** is the Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. For the target molecule, isoprene serves as the diene and methacrylic acid acts as the dienophile.

A generalized workflow for the synthesis of **1-Methylcyclohex-3-ene-1-carboxylic acid**.

Experimental Protocol: Diels-Alder Synthesis

While a specific protocol for **1-Methylcyclohex-3-ene-1-carboxylic acid** is not readily available in the reviewed literature, a general procedure for the Diels-Alder reaction between a diene and a dienophile can be adapted.[\[1\]](#)

- Reactant Preparation: In a suitable high-pressure reaction vessel, combine equimolar amounts of isoprene and methacrylic acid. A solvent such as toluene or xylene may be used, although the reaction can also be performed neat.

- Reaction Conditions: Seal the vessel and heat to a temperature in the range of 150-200°C for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification: After cooling to room temperature, the crude reaction mixture is subjected to purification. This may involve removal of the solvent under reduced pressure, followed by distillation or column chromatography to isolate the desired product from unreacted starting materials and any side products.

Spectroscopic Data

The structural confirmation of **1-Methylcyclohex-3-ene-1-carboxylic acid** relies on various spectroscopic methods. The following tables summarize the expected and reported spectroscopic data.

¹H NMR Data

Protons	Chemical Shift (δ , ppm)	Multiplicity
Olefinic CH	~5.4	m
Allylic CH ₂	~2.0-2.3	m
Other CH ₂	~1.8-2.0	m
Methyl H	~1.3	s
Carboxylic Acid H	~12.0	br s

Note: Predicted values based on related structures. Specific data for the target molecule is not fully detailed in the reviewed literature.

¹³C NMR Data

Carbon	Chemical Shift (δ , ppm)
C=O	~183
C=C	~125, ~118
Quaternary C	~40
CH ₂	~31, ~25, ~20
CH ₃	~23

Note: Predicted values based on related structures. Some experimental data for the methyl ester is available.[\[2\]](#)

Mass Spectrometry Data

Ion	m/z
[M] ⁺	140.08
[M-H] ⁻	139.08

Source: PubChem CID: 86046[\[3\]](#)

Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	3300-2500 (broad)
C=O (Carboxylic Acid)	~1700
C=C (Alkene)	~1650

Source: Predicted values based on functional groups.

Biological Activity and Potential Applications

Direct studies on the biological activity of **1-Methylcyclohex-3-ene-1-carboxylic acid** are scarce in the current literature. However, research on structurally similar cyclohexene carboxylic acid derivatives suggests potential for anti-inflammatory and antiproliferative activities.[4]

A study on new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid demonstrated significant biological effects.[4] These compounds were synthesized and evaluated for their toxicity, antiproliferative, anti-inflammatory, and antimicrobial properties.[4]

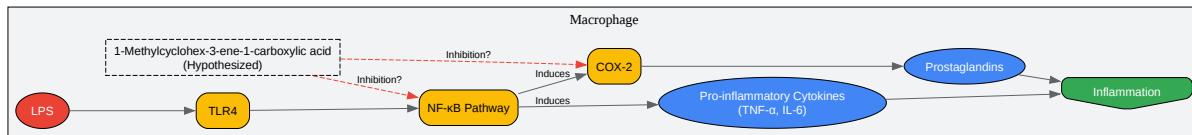
Anti-inflammatory and Antiproliferative Activity of Related Compounds

In a study involving human peripheral blood mononuclear cells (PBMCs), several derivatives of cyclohex-1-ene-1-carboxylic acid showed potent biological activity.[4]

Compound	Concentration (µg/mL)	TNF-α Inhibition (%)	IL-6 Inhibition (%)	IL-10 Inhibition (%)	Antiproliferative Activity
Derivative 2f	10, 50, 100	~66-81	-	-	More effective than ibuprofen at 100 µg/mL
Derivative 2b	High dose	~92-99	~92-99	~92-99	-
Derivative 2a, 2d	100	-	-	-	More effective than ibuprofen

Data extracted from a study on amidrazone derivatives of a related cyclohexene carboxylic acid.[4]

These findings suggest that the cyclohexene carboxylic acid scaffold may be a promising starting point for the development of new anti-inflammatory and antiproliferative agents. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[5]



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Hypothesized anti-inflammatory mechanism of action.

Experimental Protocol for Biological Assays

The following protocols are based on methodologies used for evaluating related compounds and can be applied to **1-Methylcyclohex-3-ene-1-carboxylic acid**.^[4]

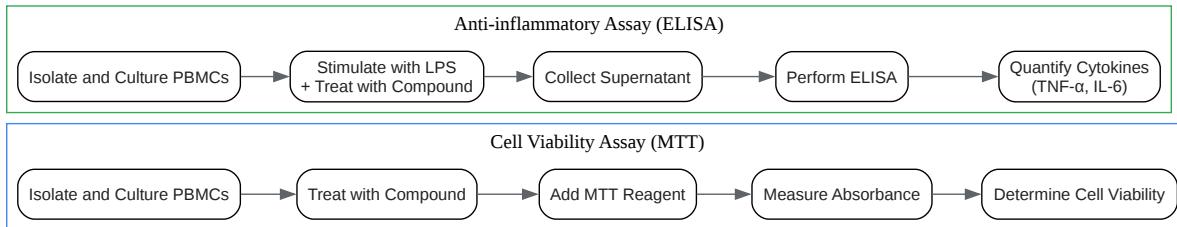
Cell Viability Assay (MTT Assay)

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in appropriate media.
- Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 24-72 hours).
- MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
- Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Cytokine Quantification (ELISA)

- Cell Stimulation: PBMCs are stimulated with a mitogen (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.
- Supernatant Collection: After incubation, the cell culture supernatant is collected.

- ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.



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Workflow for in vitro biological evaluation.

Conclusion

1-Methylcyclohex-3-ene-1-carboxylic acid is a readily synthesizable molecule via the Diels-Alder reaction. While its direct biological activities have not been extensively reported, the available literature on structurally related compounds suggests that it may possess valuable anti-inflammatory and antiproliferative properties. This makes it a molecule of interest for further investigation in the field of drug discovery and development. Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough evaluation of its biological activity profile using established in vitro and in vivo models. Such studies would clarify its potential as a lead compound for the development of new therapeutic agents.

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- To cite this document: BenchChem. ["literature review of 1-Methylcyclohex-3-ene-1-carboxylic acid"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102904#literature-review-of-1-methylcyclohex-3-ene-1-carboxylic-acid]

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